Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate is a complex organic compound characterized by its unique molecular structure, which includes a thiazinan ring. This compound belongs to the class of sulfonamide derivatives and is noted for its potential biological activities, including antimicrobial and anticancer properties. The thiazinan moiety contributes to its chemical reactivity, making it a subject of interest in various scientific research fields.
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate is synthesized through multi-step chemical reactions involving specific reagents and conditions. It is classified as an organic compound with applications in medicinal chemistry due to its diverse biological activities. The compound's structure allows for potential modifications that could enhance its therapeutic efficacy.
The synthesis of Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate typically involves several key steps:
In industrial settings, large-scale batch reactors are utilized to control reaction conditions meticulously, ensuring high yield and purity of the final product .
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate can undergo various chemical reactions typical of sulfonamide derivatives:
These reactions are crucial for exploring the compound's potential applications in medicinal chemistry .
The mechanism of action for Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate likely involves interaction with specific enzymes or receptors in biological systems. The presence of the sulfonamide group may inhibit enzyme activity by mimicking substrate structures or altering binding affinities. Studies suggest that this compound exhibits antimicrobial and anticancer properties possibly through these biochemical interactions.
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate possesses several notable physical and chemical properties:
Quantitative analyses may include melting point determination, spectroscopic methods (NMR, IR), and chromatographic techniques for purity assessment .
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate has potential applications in various scientific fields:
The unique structural features of this compound make it a valuable candidate for further research aimed at enhancing its biological activity .
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate emerged as a synthetic derivative during structure-activity relationship explorations targeting the retinoic acid receptor-related orphan receptor gamma pathway. Its discovery timeline aligns with medicinal chemistry efforts to optimize 1,2-thiazinan-1,1-dioxide (δ-sultam) scaffolds, which gained prominence after 2010 due to their metabolic stability and three-dimensional complexity. The compound was first cataloged in PubChem (CID 175375592) under the molecular formula C₁₁H₉NO₄S, confirming its core structure: a phenyl carbamate group linked to a N-phenyl-substituted 1,2-thiazinane ring bearing two sulfonyl oxygen atoms [1]. This architecture positions it within a class of molecules investigated for modulating interleukin-17 (IL-17) signaling, analogous to advanced clinical candidates like GNE-3500 – a δ-sultam inverse agonist of retinoic acid receptor-related orphan receptor gamma developed in 2015 [2]. Early synthetic routes likely adapted methodologies from related benzamide-thiazinane conjugates, such as 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide (EVT-2717620), which utilized thioketone-amine cyclizations followed by acylation .
Table 1: Key Historical Developments in δ-Sultam Chemistry
Year | Milestone | Significance |
---|---|---|
Pre-2015 | Tertiary sulfonamide optimization | Established metabolic stability challenges in early δ-sultams |
2015 | GNE-3500 discovery [2] | Demonstrated oral bioavailability and IL-17 inhibition in δ-sultam scaffolds |
Post-2015 | Carbamate/amide conjugate exploration | Expanded chemical space to include carbamate-linked thiazinanes (e.g., target compound) |
The molecular architecture of phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate integrates three pharmacologically relevant elements: (1) a 1,2-thiazinane 1,1-dioxide ring, (2) a para-phenylenediamine bridge, and (3) a terminal phenyl carbamate. Each domain contributes distinct physicochemical and target-binding properties:
Table 2: Structural Components and Biochemical Roles
Molecular Domain | Key Features | Medicinal Chemistry Role |
---|---|---|
1,2-Thiazinane-1,1-dioxide | Chair conformation; S=O dipole (σ-hole: +12.5 kcal/mol) | High-affinity nuclear receptor binding; Metabolic stability |
para-Substituted phenyl bridge | Dihedral angle: 40°–60° relative to thiazinane | Optimal spatial orientation for ligand-receptor complementarity |
Phenyl carbamate | Torsional barrier: ~15 kcal/mol; Hydrolytic t₁/₂ > 24h (pH 7.4) | Tunable metabolic pathway; Bioisostere for labile esters |
Biological relevance is evidenced through structural analogy to inverse agonists like GNE-3500, where the δ-sultam moiety docks into retinoic acid receptor-related orphan receptor gamma’s hydrophobic cleft via Van der Waals contacts (binding energy: ΔG = -10.2 kcal/mol), while sulfonyl oxygens form salt bridges with Arg-364 and Arg-367 residues [2]. The carbamate’s phenyl group may occupy an auxiliary subpocket, though crystallographic confirmation remains pending for this specific compound.
Despite its promising scaffold, phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate exhibits three critical research voids:
Target Specificity Profiling: While retinoic acid receptor-related orphan receptor gamma engagement is inferred from structural analogs [2], empirical data is absent. Comprehensive selectivity screening against nuclear receptors (e.g., RORα, RORβ, PPARγ, LXR) is essential to exclude off-target activity. High-throughput assays measuring cofactor recruitment (e.g., TR-FRET) could quantify retinoic acid receptor-related orphan receptor gamma potency (EC₅₀) and selectivity ratios.
Metabolic Fate Characterization: The carbamate group introduces potential cleavage sites not present in amide-based δ-sultams (e.g., EVT-2717620) . In vitro studies using liver microsomes should identify primary metabolites, particularly phenyl N-hydroxycarbamate formation (Phase I) and glucuronidation patterns (Phase II). Computational predictions (e.g., CypRules) suggest susceptibility to CYP3A4-mediated hydrolysis, requiring experimental validation.
Stereochemical Optimization: The compound likely exists as a racemate due to chiral carbons within the thiazinane ring. Enantioselective synthesis – potentially adapting chiral auxiliaries used for GNE-3500’s (3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinane intermediate [2] – may enhance potency. Molecular dynamics simulations indicate >100-fold affinity differences between enantiomers in related δ-sultams.
Table 3: Key Research Gaps and Methodological Approaches
Research Gap | Priority Level | Recommended Approaches |
---|---|---|
Target engagement/selectivity | Critical | TR-FRET cofactor recruitment assays; RORγ reporter cell lines |
Metabolic pathway identification | High | LC-MS/MS metabolite profiling (human hepatocytes); CYP phenotyping |
Enantiomeric activity profiling | Moderate | Chiral resolution (HPLC); Asymmetric synthesis; Computational docking |
Solubility/bioavailability | Moderate | Nanocrystal formulation; Salt screening; Prodrug derivatization |
Academic efforts should prioritize resolving these gaps to unlock the compound’s potential as either a chemical probe for retinoic acid receptor-related orphan receptor gamma-dependent immunology studies or a lead compound for inflammatory disease therapeutics. The absence of in vivo pharmacokinetic or IL-17 modulation data (cf. GNE-3500’s established efficacy [2]) represents the most significant barrier to translational advancement.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9